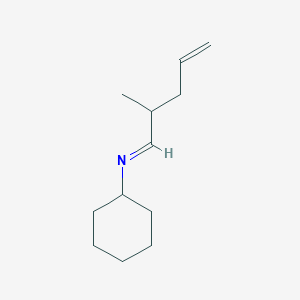
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine typically involves the reaction of cyclohexylamine with 2-methylpent-4-en-1-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The imine group can participate in substitution reactions, where other functional groups replace the imine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the imine.
Scientific Research Applications
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group plays a crucial role in these interactions, facilitating binding to the target and modulating its activity. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-amine: Similar in structure but with an amine group instead of an imine.
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-oxide: An oxidized derivative with different chemical properties.
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-alcohol: A hydroxyl derivative with distinct reactivity.
Uniqueness
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine is unique due to its imine functional group, which imparts specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from similar compounds with different functional groups.
Properties
CAS No. |
88071-31-2 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-cyclohexyl-2-methylpent-4-en-1-imine |
InChI |
InChI=1S/C12H21N/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h3,10-12H,1,4-9H2,2H3 |
InChI Key |
LVCAGFLWHJUESS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C=NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


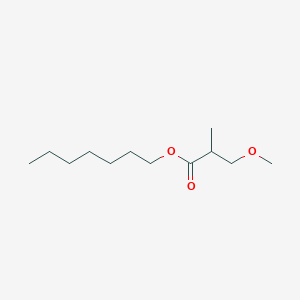
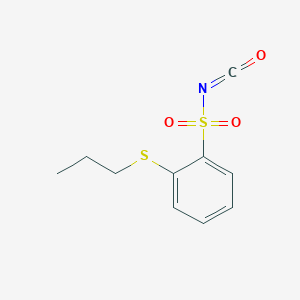

![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
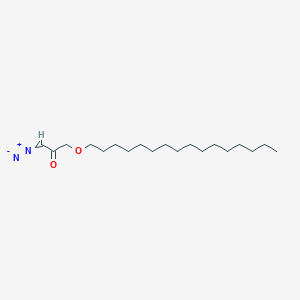
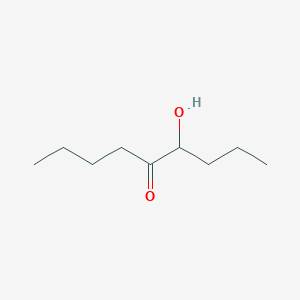
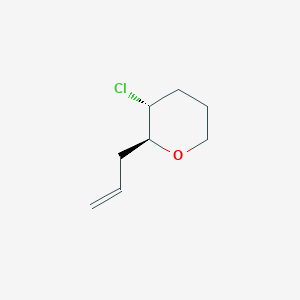
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
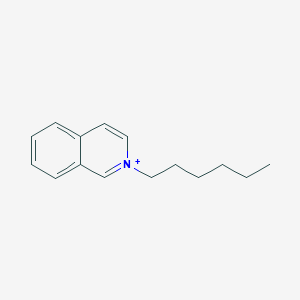

![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
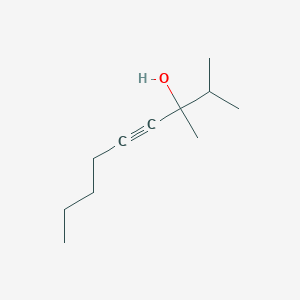
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)
